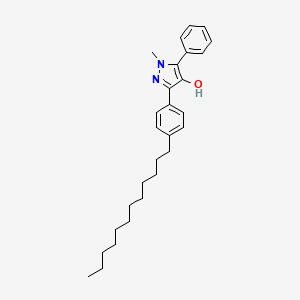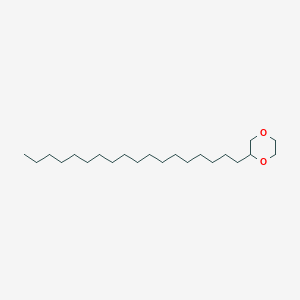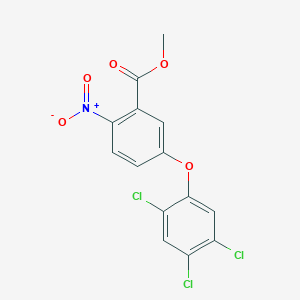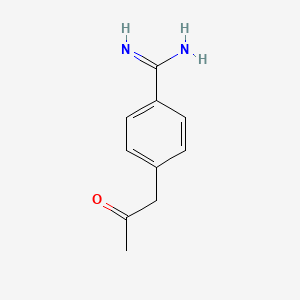![molecular formula C16H23N3O B14603195 1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)- CAS No. 61155-23-5](/img/structure/B14603195.png)
1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)- is a complex organic compound characterized by its unique bicyclic structure. This compound belongs to the class of triazabicyclo compounds, which are known for their diverse applications in various fields of chemistry and industry. The presence of the phenylmethyl group adds to its chemical versatility and potential for various reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Triazabicyclo[431]decan-2-one, 3-ethyl-7-(phenylmethyl)- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through crystallization, and rigorous quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Applications De Recherche Scientifique
1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, facilitating various chemical transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, contributing to advancements in material science.
Mécanisme D'action
The mechanism of action of 1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)- involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. The exact mechanism depends on the context of its application, such as its role in catalysis or therapeutic use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): Known for its use as an organocatalyst in polymer synthesis and other organic reactions.
1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl-: Shares a similar bicyclic structure but differs in the substituents attached.
Uniqueness
1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)- stands out due to the presence of the phenylmethyl group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
61155-23-5 |
|---|---|
Formule moléculaire |
C16H23N3O |
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
7-benzyl-3-ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one |
InChI |
InChI=1S/C16H23N3O/c1-2-17-9-8-15-13-19(16(17)20)11-10-18(15)12-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 |
Clé InChI |
SQBBSXNPKKMFQI-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC2CN(C1=O)CCN2CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[4-(4-Methylphenyl)piperazin-1-yl]ethyl}quinoline](/img/structure/B14603116.png)
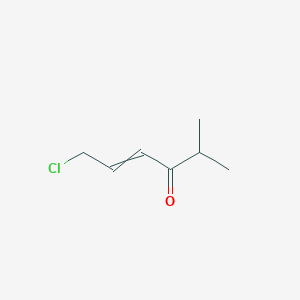
![2-[1-(7-Chloronaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14603124.png)
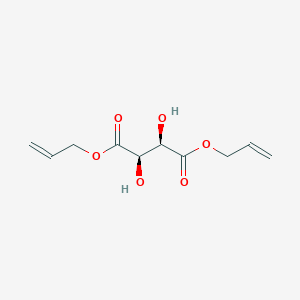
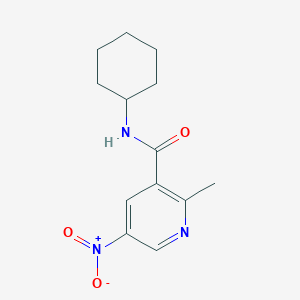
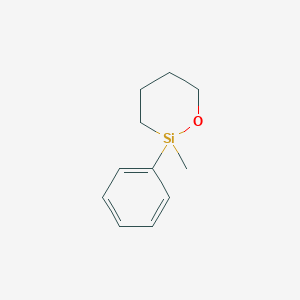
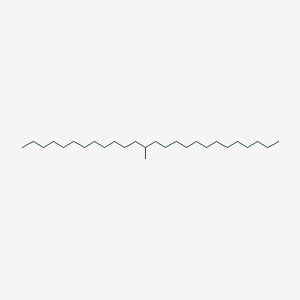
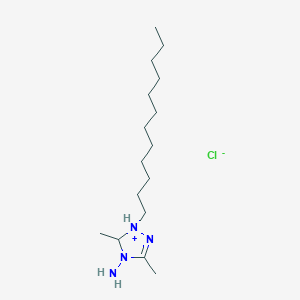
![4-{(E)-[(2,6-Dimethylphenyl)imino]methyl}-N,N-dimethylaniline](/img/structure/B14603155.png)

